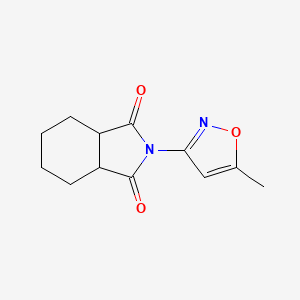

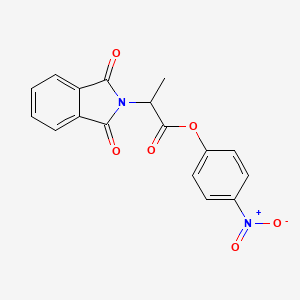

![molecular formula C19H22N4O4 B4008210 (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol](/img/structure/B4008210.png)

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol

Descripción general

Descripción

The compound is a sophisticated organic molecule that belongs to a class of compounds known for their intricate molecular architecture and potential bioactivity. Its synthesis and analysis are of significant interest in the field of organic chemistry and pharmacology due to its unique structural features and potential applications in various fields excluding drug use and dosage.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from basic organic building blocks to achieve the desired structure. For example, the synthesis of related heterocyclic compounds typically includes nucleophilic substitution reactions, cyclization steps, and the introduction of specific functional groups to achieve the target molecular framework. The synthesis approach can vary, aiming for efficient routes that provide the desired compound in high yield and purity (Desai et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to "(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol" is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the compound's functional groups, molecular geometry, and electronic structure. For instance, X-ray crystallography offers precise insights into the compound's three-dimensional configuration, crucial for understanding its chemical reactivity and interactions with biological targets (Peeters et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving the compound can include substitutions, additions, and cyclization processes, which are fundamental in modifying its structure and enhancing its reactivity or specificity towards biological targets. The chemical properties are largely dictated by the functional groups present in the molecule, affecting its solubility, stability, and reactivity (Johnson et al., 2002).

Aplicaciones Científicas De Investigación

Metabolic Pathways and Antineoplastic Applications

A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients identified several metabolites through ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. This research suggests the compound's significant role in cancer treatment, highlighting the metabolic pathways that such compounds undergo in human subjects, indicating potential for similar compounds in drug development and therapeutic applications (Gong et al., 2010).

Synthesis and Self-Assembly

Research into the synthesis of 2-Aminopyrimidinones demonstrated a novel one-pot synthesis method that enables the creation of piperidinium salts of pyrimidinones, which exhibit self-assembly and H-bonding. This study not only expands the chemical synthesis landscape but also opens new pathways for creating complex molecular architectures with potential applications in materials science (Bararjanian et al., 2010).

Anti-Inflammatory and Analgesic Agents

Another study synthesized novel benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines derived from Visnaginone and Khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, through their innovative chemical structures, offer new avenues for drug discovery, particularly in addressing inflammation and pain management (Abu‐Hashem et al., 2020).

Mycobacterium tuberculosis GyrB Inhibitors

In the quest to combat tuberculosis, a series of thiazole-aminopiperidine hybrid analogues were designed and synthesized, showing promising activity against Mycobacterium tuberculosis. These findings underscore the potential of such compounds in developing new therapeutic agents for infectious diseases (Jeankumar et al., 2013).

Novel Synthetic Routes and Structural Analyses

Research focusing on the synthesis and crystal structure of benzamide derivatives, including compounds structurally related to (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol, reveals insights into the potential binding sites for allosteric modulators of receptors. Such studies not only advance our understanding of molecular design but also contribute to the development of drugs with enhanced efficacy and specificity (Wu et al., 2014).

Propiedades

IUPAC Name |

[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-[2-(ethylamino)pyrimidin-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-2-20-19-21-8-13(9-22-19)18(25)23-6-5-14(15(24)10-23)12-3-4-16-17(7-12)27-11-26-16/h3-4,7-9,14-15,24H,2,5-6,10-11H2,1H3,(H,20,21,22)/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJLJOYQYVUSNL-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)N2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC=C(C=N1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

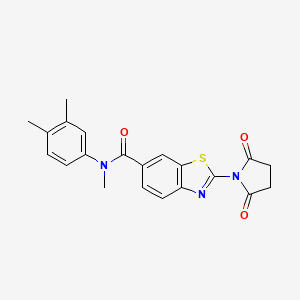

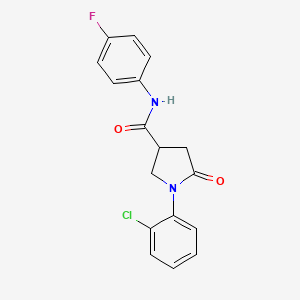

![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)

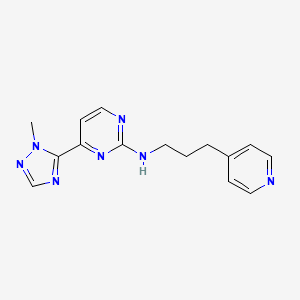

![4,4'-[(2-aminophenyl)methylene]diphenol](/img/structure/B4008130.png)

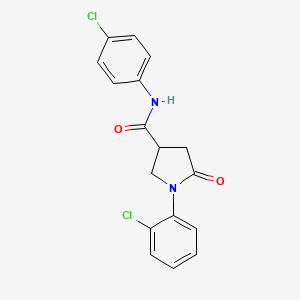

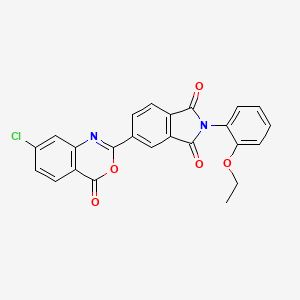

![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)

![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)

![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)

![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)